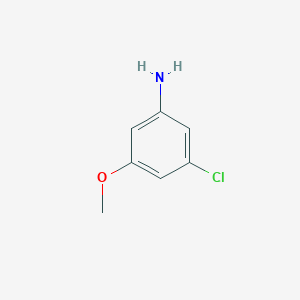

3-Chloro-5-methoxyaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAVBRTYEPFKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145466 | |

| Record name | 3-Chloro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10272-06-7 | |

| Record name | 3-Chloro-5-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-5-methoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9BM7EE243 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Chloro 5 Methoxyaniline

Regioselective Synthetic Pathways to 3-Chloro-5-methoxyaniline

Achieving the specific 1,3,5-substitution pattern of this compound requires careful strategic planning due to the directing effects of the substituents on the aromatic ring.

Strategic Approaches via Chlorination of 5-Methoxyaniline Precursors

The direct chlorination of methoxyaniline isomers presents significant regioselectivity challenges. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are both strongly activating ortho, para-directors. When starting with a precursor like 3-methoxyaniline, both groups direct electrophilic substitution to positions 2, 4, and 6. Consequently, achieving substitution at the C5 position is highly unfavorable.

Research on the direct chlorination of unprotected anilines highlights this challenge. For instance, the chlorination of 3-methoxyaniline using copper(II) chloride (CuCl₂) in an ionic liquid medium results in excellent yield and regioselectivity for the para-chlorinated product, 4-chloro-3-methoxyaniline, with yields as high as 96%. nih.govlibretexts.org This outcome underscores the inherent directing effects that make the synthesis of the 3-chloro-5-methoxy isomer via this route problematic.

| Precursor | Reagent | Conditions | Major Product | Yield | Reference |

| 3-Methoxyaniline | CuCl₂ | Ionic Liquid, 40°C, 3h | 4-Chloro-3-methoxyaniline | 96% | nih.govlibretexts.org |

| 3-Methoxyaniline | N-Chlorosuccinimide (NCS) | MeCN, 75°C, 1h | Mixture of isomers | - | googleapis.com |

| N-Methylaniline | Trichloroisocyanuric acid, Fe(OTs)₃ | - | 2-Chloro-N-methylaniline | 78% (90:10 o/p) | nih.gov |

This table illustrates the typical regiochemical outcomes of chlorinating aniline (B41778) derivatives, highlighting the difficulty in obtaining the 3-chloro-5-methoxy isomer directly.

Strategic Approaches via Methoxylation of 3-Chloroaniline (B41212) Precursors

An alternative retrosynthetic approach involves the introduction of a methoxy group onto a pre-existing chloroaniline framework. A logical precursor for this strategy is 3,5-dichloroaniline (B42879). nih.gov The challenge in this pathway lies in the nucleophilic aromatic substitution (SNAr) of a chloride ion with a methoxide (B1231860). SNAr reactions are typically facile only when the aromatic ring is activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. chemrxiv.org The 3,5-dichloroaniline ring lacks such activation, making the substitution difficult under standard conditions.

To overcome this limitation, metal-catalyzed methods are employed. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic method suitable for such transformations. wikipedia.org While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of catalytic systems using soluble copper salts with specific ligands, which can proceed under milder conditions. wikipedia.orgorganic-chemistry.org The reaction would involve treating 3,5-dichloroaniline with a methoxide source, like sodium methoxide, in the presence of a copper catalyst.

Recent studies have shown the efficacy of copper-catalyzed methoxylation on a range of aryl halides, demonstrating the viability of this approach. For example, various aryl bromides have been successfully converted to their corresponding anisoles using copper catalysts with ligands like oxalamides. organic-chemistry.org While a direct example for 3,5-dichloroaniline is not prominently documented, these analogous reactions suggest the feasibility of a copper-catalyzed methoxylation pathway.

| Precursor | Reagent/Catalyst System | Conditions | Product Type | Reference |

| Aryl Halide | Phenol, Copper Catalyst | High Temperature (e.g., >200°C) | Aryl Ether | wikipedia.org |

| Aryl Bromide | 9-BBN-OMe, CuBr/BHMPO ligand | NMP, Cs₂CO₃ | Aryl Methyl Ether | organic-chemistry.org |

| 3,5-Dichloroaniline | Sodium Methoxide, Copper Catalyst | High-boiling polar solvent | This compound (Proposed) | wikipedia.orgsmolecule.com |

Catalytic Approaches and Process Optimization in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Palladium and ruthenium-based catalysts are at the forefront of these advancements for C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination Analogs)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgalfa-chemistry.comrug.nlorganic-chemistry.org This reaction has revolutionized the synthesis of anilines from aryl halides. In the context of this compound synthesis, a viable strategy involves the coupling of a dihaloanisole, such as 1-bromo-3-chloro-5-methoxybenzene (B65169) or 1,3-dichloro-5-methoxybenzene, with an ammonia (B1221849) equivalent.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like XPhos and BrettPhos showing broad applicability, especially for challenging substrates like aryl chlorides. rug.nl

| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Product Type | Reference |

| Aryl Bromides | Aminostannanes | Pd(0) complexes | - | Arylamine | rug.nl |

| Aryl Halides/Triflates | Primary/Secondary Amines | Pd(OAc)₂ or Pd₂(dba)₃ / XPhos | Cs₂CO₃ or KOt-Bu | Arylamine | alfa-chemistry.combeilstein-journals.org |

| 1,3-Dichloro-5-methoxybenzene | Ammonia equivalent | Pd(0) / Biaryl phosphine ligand | Strong base (e.g., NaOt-Bu) | This compound (Proposed) | organic-chemistry.org |

Ruthenium-Based Catalysis for Enhanced Synthetic Efficiency and Yields

Ruthenium-based catalysts are emerging as alternatives to palladium in various transformations, including amination reactions. While less common than palladium for C-N cross-coupling of aryl halides, ruthenium catalysts have shown significant promise in related processes such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This method allows for the N-alkylation of amines with alcohols, where a ruthenium complex temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate, which then reacts with the amine.

Direct ruthenium-catalyzed amination of aryl halides is a developing field. Some protocols have been established, often requiring specific ligand systems to facilitate the catalytic cycle. organic-chemistry.org For the synthesis of this compound, a hypothetical ruthenium-catalyzed pathway would parallel the Buchwald-Hartwig reaction, involving the coupling of 1,3-dichloro-5-methoxybenzene with an amine source. The development of more active and versatile ruthenium catalysts could offer a cost-effective and efficient alternative to palladium for such syntheses. thieme-connect.comnih.gov

Investigations into Green Chemistry Principles for this compound Production

The production of fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The goal is to develop synthetic routes that are more sustainable, safer, and generate less waste. acs.orgpandawainstitute.com

Several of the methodologies discussed can be evaluated using green chemistry principles:

Catalysis vs. Stoichiometric Reagents : Catalytic methods (Palladium, Ruthenium, Copper) are inherently greener than stoichiometric reactions as they reduce waste. acs.orgkau.edu.sa The use of catalysts avoids large quantities of reagents that would end up as byproducts.

Atom Economy : Synthetic pathways with fewer steps and no protecting groups have a higher atom economy. For instance, a direct catalytic amination of 1,3-dichloro-5-methoxybenzene is preferable to a multi-step synthesis involving protection and deprotection steps. acs.org

Safer Solvents and Reagents : Research into using less hazardous solvents is a key aspect of green chemistry. The use of ionic liquids, as demonstrated in the copper-catalyzed chlorination of anilines, can be an improvement over volatile organic solvents, as they are non-volatile and can often be recycled. nih.gov Similarly, developing reactions that can be run in water or even solvent-free conditions represents a significant green advancement. kau.edu.saresearchgate.net

Energy Efficiency : The use of microwave irradiation to accelerate reactions, as seen in some Buchwald-Hartwig protocols, can lead to significant energy savings compared to conventional heating over long periods. beilstein-journals.org

By comparing the different synthetic routes to this compound, a greener pathway would prioritize a high-yielding, one-pot catalytic process using a non-toxic, recyclable catalyst and a benign solvent system.

Derivatization Chemistry of this compound

The strategic functionalization of this compound leverages the distinct chemical properties of its substituent groups. The chloro atom can participate in nucleophilic substitution, the methoxy group can be altered through cleavage, and the amino group offers a rich platform for diazotization, amidation, and condensation reactions.

The direct replacement of a chlorine atom on a benzene (B151609) ring via nucleophilic aromatic substitution (SNAr) is a challenging transformation. Aryl halides are notably less reactive than their alkyl counterparts in substitution reactions. The SNAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.

In the case of this compound, the chloro substituent is flanked by two electron-donating groups: an amino (-NH2) group and a methoxy (-OCH3) group. Both of these groups increase the electron density of the aromatic ring, which deactivates it towards attack by nucleophiles and makes nucleophilic substitution at the chloro position unfavorable under standard conditions. However, new evidence suggests that some SNAr reactions may proceed through a concerted mechanism where substantial activation by electron-wthdrawing groups is not a strict requirement. researchgate.net

Despite the inherent low reactivity, substitution can be achieved under specific conditions, often involving very strong nucleophiles or catalysts. For instance, related chloro-aromatic compounds have been shown to undergo substitution with various amines and alkoxides, although sometimes requiring forcing conditions like high temperatures or the use of specialized catalytic systems. researchgate.net

| Reaction Type | Nucleophile | Conditions | Product Type | Note |

|---|---|---|---|---|

| Amination | Various Amines | PEG-400, 120 °C, 5 min | Substituted Aniline | Demonstrated on other chloro-heterocycles; high yield and green solvent. |

| Alkoxylation | Alkoxides | Varies | Aryl Ether | Generally requires activated or unactivated fluorobenzenes for practical synthesis. researchgate.net |

| Benzyne (B1209423) Formation | Strong Base (e.g., NaNH2) | Low Temp (-33 °C) | Substituted Aniline | Reaction proceeds via a benzyne intermediate, which can lead to a mixture of regioisomers. |

This table represents general conditions for nucleophilic aromatic substitution on related compounds, as direct examples for this compound are limited due to its deactivating substituents.

Direct oxidation of the methoxy group on an aromatic ring is an uncommon transformation that typically requires harsh conditions, which would likely also oxidize the sensitive amino group present on this compound. A more synthetically useful and common transformation of aryl methoxy groups is ether cleavage, also known as demethylation. This reaction converts the methoxy group into a hydroxyl group, yielding the corresponding phenol.

The cleavage of the robust aryl C-O bond in methoxyarenes is a fundamental reaction in organic synthesis, often employed as a deprotection step. rsc.org A variety of reagents have been developed for this purpose, ranging from classic strong Brønsted acids to Lewis acids and organometallic complexes. rsc.orgsioc-journal.cn

Common Reagents for Aryl Ether Cleavage:

Boron Tribromide (BBr3): A highly effective and widely used Lewis acid for cleaving ethers. The reaction is typically fast and proceeds under mild conditions.

Hydrobromic Acid (HBr): A strong mineral acid that can cleave aryl ethers, though it often requires high temperatures and prolonged reaction times. rsc.org

Aluminum Triiodide (AlI3): Can be formed in situ from aluminum powder and iodine and is effective for cleaving aryl alkyl ethers. researchgate.net

Pyridinium Hydrochloride: A milder alternative that, particularly with microwave heating, can effectively demethylate methoxy groups. ki.se

The reaction of this compound with one of these reagents would be expected to produce 3-amino-5-chlorophenol, a valuable intermediate for further functionalization. The choice of reagent depends on the tolerance of other functional groups within the molecule.

| Reagent | Conditions | Product | Key Feature |

|---|---|---|---|

| Boron Tribromide (BBr3) | Inert solvent (e.g., DCM), low temp to RT | 3-Amino-5-chlorophenol | High efficiency, general applicability. |

| Hydrobromic Acid (HBr) | 48% aq. solution, reflux | 3-Amino-5-chlorophenol | Strong acid, harsh conditions may be required. rsc.org |

| Pyridinium Hydrochloride | Microwave irradiation, optional solvent | 3-Amino-5-chlorophenol | Milder conditions, suitable for microwave-assisted synthesis. ki.se |

| Aluminum/Iodine | Acetonitrile (B52724) | 3-Amino-5-chlorophenol | One-pot method. researchgate.net |

The primary amino group is the most versatile handle for the derivatization of this compound, readily undergoing a variety of well-established chemical transformations.

Diazotization: This reaction involves treating the aniline with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The process converts the primary amino group into a diazonium salt (-N2+Cl-). Aryl diazonium salts are highly useful synthetic intermediates. While often unstable, they can be immediately used in subsequent reactions such as:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF4).

Azo Coupling: Reaction with electron-rich aromatic compounds (like phenols or other anilines) to form intensely colored azo compounds. A recent study demonstrated the diazotization of 2-chloro-5-methoxy aniline and its subsequent coupling with paracetamol to form a stable azo dye for analytical purposes.

Amidation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the aniline with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct. This reaction is generally high-yielding and provides a stable amide derivative, which can alter the electronic properties of the aromatic ring or serve as a protecting group for the amine. For example, a similar compound, 3-chloro-4-methoxy aniline, has been used in condensation reactions after first being converted to an anilide. biomedpharmajournal.org

Condensation Reactions: this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. acs.org This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate followed by dehydration. Schiff bases are important in their own right and as intermediates for the synthesis of other compounds, such as secondary amines (via reduction of the imine) and various heterocyclic systems. biomedpharmajournal.orgscienceopen.comd-nb.info

| Reaction Type | Reagents | Product |

|---|---|---|

| Diazotization | NaNO2, HCl, 0-5 °C | 3-Chloro-5-methoxybenzenediazonium chloride |

| Amidation | Acyl Chloride, Pyridine | N-(3-chloro-5-methoxyphenyl)amide |

| Condensation (Schiff Base) | Aldehyde or Ketone, Acid catalyst | N-(3-chloro-5-methoxyphenyl)imine |

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 Methoxyaniline

Mechanistic Insights into Substituent Effects on Reactivity

The electronic properties of the substituents are paramount in understanding the molecule's reactivity. The amino group is a potent activating group, donating electron density to the ring through resonance (+R effect). The methoxy (B1213986) group is also an activating group with a strong resonance donation (+R effect) and a minor inductive withdrawal (-I effect). Conversely, the chloro group is a deactivating group, primarily through its strong inductive electron withdrawal (-I effect), although it does exhibit weak resonance donation (+R effect).

The combined influence of the chloro and methoxy groups significantly modulates the inherent reactivity endowed by the aniline (B41778) nitrogen. The methoxy group, through its +R effect, increases the electron density of the aromatic ring, which can enhance the binding affinity for electrophilic reagents and activate the ring towards substitution. In contrast, the chloro group's -I effect withdraws electron density, which tends to decrease the nucleophilicity of the ring and the amino group.

Table 1: Influence of Substituents on Aniline Reactivity This table is illustrative, based on established principles of substituent effects.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -NH₂ | C1 | +R >> -I | Strongly Activating |

| -Cl | C3 | -I > +R | Deactivating |

In electrophilic aromatic substitution (EAS), the incoming electrophile seeks positions of high electron density. The directing effects of the substituents on 3-chloro-5-methoxyaniline are as follows:

Amino (-NH₂): Strongly activating, ortho- and para-directing.

Methoxy (-OCH₃): Activating, ortho- and para-directing.

Chloro (-Cl): Deactivating, ortho- and para-directing.

The potential sites for electrophilic attack are the C2, C4, and C6 positions, as they are ortho or para to one or more of the directing groups. The C2 position is ortho to both the amino and chloro groups and para to the methoxy group. The C4 position is ortho to the methoxy and chloro groups and para to the amino group. The C6 position is ortho to the amino and methoxy groups.

The powerful activating and directing effects of the amino and methoxy groups dominate over the deactivating chloro group. msu.edu Therefore, substitution is strongly favored at the positions activated by the -NH₂ and -OCH₃ groups. The C6 position is activated by both the amino and methoxy groups, making it a highly likely site for substitution. The C2 and C4 positions are also activated. The precise outcome of an EAS reaction would depend on the specific reagent and reaction conditions, with steric hindrance also playing a role.

The primary site of nucleophilic reactivity in this compound is the lone pair of electrons on the nitrogen atom of the amino group. This allows it to react with electrophiles such as acyl chlorides or alkyl halides. The nucleophilicity of this nitrogen is modulated by the electronic effects of the ring substituents.

The electron-withdrawing chloro group reduces the basicity and nucleophilicity of the aniline. bibliotekanauki.pl The methoxy group at the meta position also has a net electron-withdrawing inductive effect on the amino group, which further decreases its basicity, albeit to a lesser extent than a nitro group. psu.edubibliotekanauki.pl

Kinetic studies on the reaction of aniline derivatives with 2-chloro-5-nitropyrimidine (B88076) provide quantitative data on their nucleophilic reactivity. For instance, 3-methoxyaniline has a pKa of 4.36 and a second-order rate constant (kN) of 0.627 M⁻¹s⁻¹. nih.gov This indicates a moderate nucleophilicity that is influenced by the substituent's electronic properties. The presence of an additional chloro group in this compound would be expected to further reduce both the pKa and the reaction rate constant compared to 3-methoxyaniline.

Table 2: Reactivity Data for Selected Anilines with 2-Chloro-5-nitropyrimidine Data extracted from a kinetic study on aniline derivatives. nih.gov

| Aniline Derivative | pKa | Rate Constant (kN) (M⁻¹s⁻¹) |

|---|---|---|

| 3-Methoxyaniline | 4.36 | 0.627 |

Investigation of Free Radical Mechanisms in this compound Transformations

While ionic reactions are more common for anilines, they can participate in transformations involving free radical intermediates, particularly under photochemical conditions. Methoxyanilines have been used as reductive quenchers in visible light-induced photoredox catalysis. acs.org

A plausible free radical mechanism involving this compound could be initiated by a photocatalyst. In this scenario, the excited state of the photocatalyst would be oxidatively quenched by a suitable reaction partner, or the aniline itself could act as a reductive quencher. For example, N,N-diphenyl-4-methoxyaniline has been used to facilitate the coupling of malonate radicals to electron-rich heterocycles. acs.org A similar process could involve the single-electron oxidation of this compound to form a radical cation. This reactive intermediate could then undergo further reactions, such as coupling with other radical species present in the medium. The thermal decomposition of related aromatic amines can also proceed via radical mechanisms. smolecule.com

Elucidation of Addition-Elimination Mechanisms in this compound Derived Scaffolds

Addition-elimination mechanisms are critical in understanding the substitution of leaving groups on aromatic rings, particularly aryl halides. There are two primary pathways: nucleophilic aromatic substitution (SNAr) and the elimination-addition (benzyne) mechanism.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the chloride ion). This process is generally slow for unactivated aryl halides like chlorobenzene. msu.edu However, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group can stabilize the intermediate and greatly accelerate the reaction. msu.edulibretexts.org In a scaffold derived from this compound, if a potent electron-withdrawing group (e.g., a nitro or cyano group) were introduced at the C2, C4, or C6 position, the substitution of the chloro group via an SNAr mechanism would become much more feasible.

The elimination-addition mechanism proceeds through a highly reactive benzyne (B1209423) intermediate. This pathway is favored under conditions of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849). msu.edu For example, the reaction of ortho-chloroanisole with sodium amide yields meta-methoxyaniline exclusively, demonstrating the formation of a benzyne intermediate and subsequent regioselective addition. msu.edulibretexts.org A derivative of this compound could potentially undergo a similar reaction, where treatment with a sufficiently strong base would lead to the elimination of HCl to form a methoxy-substituted benzyne, which would then be attacked by a nucleophile.

A specific example of an addition-elimination mechanism has been observed in reactions involving furanone scaffolds. The reaction between mucochloric acid (MCA) and thiophenols in the presence of triethylamine (B128534) proceeds via an addition-elimination mechanism to yield the corresponding products. researchgate.net This highlights how such mechanisms are relevant in the chemistry of scaffolds derived from or related to substituted aromatic compounds.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Picryl chloride |

| Acetonitrile (B52724) |

| 3-Methoxyaniline |

| 4-Methoxyaniline |

| 2-Chloro-5-nitropyrimidine |

| 3-Aminoacetophenone |

| N,N-diphenyl-4-methoxyaniline |

| Chlorobenzene |

| ortho-Chloroanisole |

| Sodium amide |

| Mucochloric acid |

| Thiophenol |

| Triethylamine |

| Nitrobenzene |

Computational and Theoretical Chemistry Studies on 3 Chloro 5 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 3-Chloro-5-methoxyaniline. These methods provide a quantitative description of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) Applications in Characterizing this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. researchgate.netresearchgate.net DFT calculations, such as those using the B3LYP functional with a 6-311G** basis set, are employed to determine various molecular properties. researchgate.net These calculations can provide information on atomic charges, which influence the electronic structure and dipole moment of the molecule. researchgate.net For instance, the substitution of functional groups like amino and methoxy (B1213986) groups on the benzene (B151609) ring modifies the electron density. researchgate.net

DFT is also utilized to calculate key quantum chemical parameters that describe the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electronegativity. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for understanding the charge transfer within the molecule. iosrjournals.org

Correlation Studies between Quantum Chemical Parameters and Physico-Chemical Properties (e.g., pKa)

Quantum chemical parameters derived from DFT calculations can be correlated with experimentally observed physico-chemical properties, such as the acid dissociation constant (pKa). A study combining conceptual DFT and an information-theoretic approach has been used to quantify the basicity of amines, including this compound. pku.edu.cn This research demonstrated a good correlation between theoretical descriptors and experimental pKa values. pku.edu.cn For this compound, a pKa of 3.10 has been reported in this context. pku.edu.cn

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques are invaluable for studying how this compound interacts with other molecules, particularly biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrsc.org This method is particularly useful in drug discovery and design. For example, derivatives of 3-chloro-4-methoxyaniline (B1194202) have been studied for their interaction with cruzain, a key enzyme in Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov Molecular docking simulations have also been employed to study the antioxidant potential of related compounds by examining their binding energies with enzymes like NADPH oxidase. rsc.org

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape is crucial as the biological activity of a molecule can be dependent on its three-dimensional shape. For related compounds, computational methods have been used to determine the most stable conformation by comparing the energies of different isomers. tandfonline.com These theoretical structures can then be validated by comparison with experimental data from techniques like X-ray crystallography. tandfonline.com

Advanced Computational Approaches in Predicting Spectroscopic Signatures

Computational methods are also instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.netresearchgate.net For the related compound 5-chloro-ortho-methoxyaniline, DFT calculations have been used to compute the ¹H and ¹³C NMR chemical shifts, providing insights into the electronic environment of the different atoms in the molecule. researchgate.net

Applications of 3 Chloro 5 Methoxyaniline As a Versatile Building Block in Research

Role in Medicinal Chemistry and Pharmaceutical Research

The structural attributes of 3-Chloro-5-methoxyaniline make it a valuable precursor in the design and synthesis of novel therapeutic agents. Its application spans various areas of pharmaceutical research, from the development of potential antimicrobial and anticancer compounds to the creation of specific enzyme inhibitors and complex heterocyclic systems.

Intermediates in the Synthesis of Pharmaceutical Compounds with Biological Potential

This compound serves as a key starting material for the synthesis of compounds with potential antimicrobial and anticancer activities. While direct synthesis of highly potent agents from this specific aniline (B41778) is an area of ongoing research, the broader class of chloroanilines is recognized for its role in constructing bioactive molecules. For instance, the synthesis of novel quinoxaline (B1680401) derivatives, a class of compounds known for their broad spectrum of biological activities including antibacterial and anticancer properties, often involves substituted anilines. The general synthetic approach involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Derivatives of this compound could potentially be transformed into the necessary diamine precursors for such reactions.

Similarly, the 1,3,5-triazine (B166579) scaffold is a well-established pharmacophore in anticancer drug discovery. The synthesis of substituted 1,3,5-triazine derivatives often proceeds through the sequential nucleophilic substitution of cyanuric chloride with various amines. This compound can be employed as a nucleophile in these reactions to introduce the 3-chloro-5-methoxyphenyl moiety onto the triazine ring, leading to the formation of novel compounds with potential antiproliferative activity. A study on 1,3,5-triazine derivatives showed that certain compounds exhibited significant inhibitory activity against various cancer cell lines.

Table 1: Examples of Biologically Active Scaffolds Potentially Derived from this compound

| Scaffold | Potential Biological Activity |

|---|---|

| Quinoxaline | Antimicrobial, Anticancer |

Development of Specific Enzyme Inhibitors

While specific examples of PDE5 inhibitors directly synthesized from this compound are not extensively documented in publicly available research, the general class of substituted anilines is crucial in the development of various enzyme inhibitors. The synthesis of potent and selective phosphodiesterase type 5 (PDE5) inhibitors, for example, often involves the construction of complex heterocyclic systems where a substituted aniline fragment is a key component. The amino group of the aniline can be utilized to form amide, sulfonamide, or other linkages, while the chloro and methoxy (B1213986) groups can influence the compound's binding affinity and selectivity through steric and electronic interactions with the enzyme's active site.

Integration into Complex Heterocyclic Scaffolds

The chemical reactivity of this compound makes it an ideal candidate for incorporation into a variety of complex heterocyclic scaffolds, which are central to many pharmaceutical compounds.

Quinoline-based Derivatives: The synthesis of quinoline (B57606) derivatives, a prominent scaffold in medicinal chemistry with a wide range of biological activities, can be achieved through various methods starting from anilines. For example, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone. This compound can serve as the aniline component in such reactions to produce quinolines with a specific substitution pattern. A closely related compound, 3-chloro-5-fluoroaniline, has been used in the Skraup reaction to synthesize tetrahydroquinoline-based glucocorticoid receptor agonists, highlighting the utility of such substituted anilines in generating complex heterocyclic systems lookchem.com.

Triazole-Aniline Derivatives: The 1,2,3-triazole ring is another important heterocycle in drug discovery, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This compound can be readily converted to the corresponding azide, which can then be reacted with a terminal alkyne to form a 1,2,3-triazole-aniline derivative. These derivatives can exhibit a range of biological activities, and the substituents on the aniline ring play a crucial role in modulating their pharmacological properties.

In-depth Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies focused exclusively on derivatives of this compound are not widely published, the principles of SAR can be applied to understand the potential contributions of its structural features.

In the context of a larger molecule, the 3-chloro-5-methoxyphenyl moiety can be systematically modified to probe its impact on biological activity. For example, the chlorine atom can be replaced with other halogens or small alkyl groups to investigate the role of size and electronegativity at that position. Similarly, the methoxy group can be altered to other alkoxy groups or converted to a hydroxyl group to explore the effects of hydrogen bonding potential and lipophilicity. A study on the SAR of 6-chloro-2-arylvinylquinolines as antimalarial agents demonstrated how systematic modifications to the quinoline and aryl rings influenced the antiplasmodial activity, providing a framework for how derivatives of this compound could be optimized for a specific biological target sigmaaldrich.com.

Table 2: Potential Modifications of the 3-Chloro-5-methoxyphenyl Moiety for SAR Studies

| Position | Original Substituent | Potential Modifications | Rationale for Modification |

|---|---|---|---|

| 3 | Chloro (Cl) | Fluoro (F), Bromo (Br), Methyl (CH₃) | Investigate steric and electronic effects |

Profiling of Biological Target Interactions and Molecular Recognition

Understanding how a drug molecule interacts with its biological target at the molecular level is crucial for rational drug design. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target, such as a protein or enzyme.

Derivatives synthesized from this compound can be subjected to molecular docking studies to elucidate their potential binding interactions. The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in molecular recognition. The methoxy group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with the amino acid residues in the binding site of a target protein. For instance, molecular docking studies on dichloro aniline derivatives have been used to understand their binding to bacterial proteins, providing insights into their antibacterial mechanism.

Contributions to Agrochemical Development and Environmental Chemistry

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical research. Chloroaniline derivatives are important intermediates in the synthesis of various pesticides, including herbicides and fungicides.

The development of novel herbicides is a continuous effort to address the challenges of weed resistance and to improve crop yields. 3-Chloro-2-methylaniline (B42847), a related compound, is a key intermediate in the synthesis of quinclorac, a quinolinecarboxylic acid herbicide mdpi.com. This suggests that this compound could also serve as a valuable precursor for the synthesis of new herbicidal compounds with a quinoline or other heterocyclic core.

In the area of fungicides, chloro-containing pyrazoles have shown significant fungicidal activity. The synthesis of such compounds often involves the reaction of a substituted hydrazine (B178648) with a diketone, followed by further modifications. This compound could be converted into the corresponding hydrazine and utilized in the synthesis of novel pyrazole-based fungicides.

From an environmental perspective, the fate and impact of chloroanilines are important areas of study. Research into the environmental degradation and potential ecotoxicity of these compounds is crucial for ensuring the safe and responsible use of agrochemicals derived from them.

Synthesis of Agrochemical Intermediates

This compound belongs to the family of chlorinated anilines, which are significant intermediates in the chemical industry. These compounds serve as foundational materials for the synthesis of a variety of agrochemicals, including herbicides and insecticides. atamanchemicals.com The quality and purity of these intermediates are critical as they directly influence the effectiveness, toxicity, and environmental impact of the final pesticide products. gugupharm.com The manufacturing process for agrochemicals often involves specific chemical reactions and pathways where intermediates like chloroanilines are indispensable. gugupharm.com For instance, 3-chloro-2-methylaniline is a key raw material for the synthesis of the herbicide quinclorac, and its purity is essential for the yield and efficacy of the final product. google.com While specific examples detailing the direct use of this compound in widely-used pesticides are not prevalent in the reviewed literature, the general utility of chloroanilines as a class in producing pesticides is well-established. atamanchemicals.com They are starting materials for herbicides such as chlorpropham (B1668850) and chlorbromuron. atamanchemicals.com

Studies on Metabolism and Degradation Pathways in Environmental Matrices

The environmental fate of chloroanilines, the class of compounds to which this compound belongs, is a subject of significant research due to their widespread use in manufacturing. Studies often focus on their transformation products (TPs), which can sometimes be more toxic than the parent compound. For example, research on the fungicide iprodione (B1672158) showed that its main transformation product, 3,5-dichloroaniline (B42879) (3,5-DCA), was responsible for adverse effects on soil microorganisms, particularly affecting nitrification processes. nih.gov

Microbial degradation is a primary mechanism for the transformation of chloroanilines in the environment. researchgate.net For instance, the bacterium Acinetobacter baylyi strain GFJ2, isolated from soil, has demonstrated a degradation pathway for 4-chloroaniline (B138754) that involves its conversion to aniline, which is then further broken down into catechol and cis,cis-muconic acid. researchgate.net The degradation pathways can proceed through ortho- or meta-cleavage routes, leading to different intermediates. researchgate.net Understanding these metabolic and degradation pathways is crucial for assessing the environmental impact and persistence of chloroaniline derivatives.

Photocatalytic Degradation Studies in Aqueous Suspensions

Photocatalytic degradation is an advanced oxidation process studied for the removal of persistent organic pollutants like chloroanilines from water. Research on 3-chloro-4-methoxyaniline (B1194202), an isomer of the subject compound, has been conducted in aqueous suspensions of titanium dioxide (TiO2). lancs.ac.uk The degradation kinetics are influenced by several factors, including the type of TiO2 catalyst, pH of the reaction, catalyst loading, and substrate concentration. lancs.ac.uk

Studies have shown that the photocatalyst Degussa P25 is effective for the degradation of 3-chloro-4-methoxyaniline. lancs.ac.uk The rate of degradation can be significantly enhanced by the addition of hydrogen peroxide, which acts as an electron acceptor. lancs.ac.uk The process is also pH-dependent, with higher degradation rates observed at both lower (e.g., 3.15) and higher (e.g., 9.15) pH values. lancs.ac.uk The mechanism of photocatalytic degradation for chloroanilines often involves the formation of intermediates such as aminophenol and benzidine. mdpi.com For 2-chloroaniline, identified intermediates in a TiO2-catalyzed process included 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com

Table 1: Photocatalytic Degradation of Chloroanilines - Kinetic Data

| Compound | Photocatalyst | Reaction Rate Constant (k) [min⁻¹] | Conditions | Source |

|---|---|---|---|---|

| Aniline | Hal-TiO₂ | 1.14 × 10⁻² | 298 K | researchgate.net |

| Aniline | Hal-Fe₂O₃ | 1.28 × 10⁻² | 298 K | researchgate.net |

| 2-Chloroaniline | Hal-TiO₂ | Not specified, but higher than aniline | 298 K | researchgate.net |

| 2,6-Dichloroaniline | Hal-TiO₂ | Not specified, but higher than aniline | 298 K | researchgate.net |

Integration in Advanced Materials and Polymer Science

Synthesis and Characterization of Functional Polymers (e.g., Poly(chloro-methoxyaniline) Derivatives)

Substituted anilines, including chloro- and methoxy- derivatives, are valuable monomers for the synthesis of functional polymers. Copolymers of these derivatives are prepared to create materials with tailored properties. For example, copolymers of aniline and m-chloroaniline have been synthesized via oxidative methods in a micellar solution using dodecylbenzene (B1670861) sulfonic acid (DBSA) as a surfactant. sae.org Similarly, nanocomposites of poly(2-chloroaniline–co-2-methoxyaniline) have been prepared by in situ chemical oxidative methods. researchgate.net

The characterization of these polymers is conducted using various spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) and UV-Visible spectroscopy are used to confirm the formation of the polymer and study its electronic transitions. sae.orgresearchgate.net X-ray diffraction (XRD) patterns provide evidence of the crystalline or amorphous nature of the polymer. sae.orgresearchgate.net Thermal analysis methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and phase transitions of the synthesized polymers. researchgate.net The morphology of the polymers, such as particle shape and size, can be examined using scanning electron microscopy (SEM). sae.org

Fabrication of Materials Exhibiting Specific Optical and Electrical Properties

Polymers derived from this compound and its isomers can be fabricated into materials with specific optical and electrical characteristics. The incorporation of different monomers allows for the tuning of these properties. The electrical conductivity of these polymers places them in the semiconducting range. researchgate.net

For instance, novel copolymers of poly(aniline-co-m-chloroaniline) were found to have electrical conductivity that varied with the monomer composition, ranging from 3.1 to 3.3 x 10⁻² S/cm to 5.64 x 10⁻⁷ S/cm. sae.org Nanocomposites created by blending poly(2-chloroaniline–co-2-methoxyaniline) with γ-ferric oxide nanoparticles also exhibit semiconducting properties, with conductivity in the order of 10⁻⁴ S/cm. researchgate.net The interaction between the copolymer and the nanoparticles, confirmed by shifts in FTIR spectra, influences the material's properties. researchgate.net These conductive polymers are explored for applications such as anti-static coatings and corrosion-resistant paints. sae.org

Table 2: Electrical Conductivity of Chloroaniline-based Copolymers

| Polymer/Composite | Composition | Electrical Conductivity (S/cm) | Source |

|---|---|---|---|

| Poly(aniline-co-m-chloroaniline) | Varied | 3.1 to 3.3 x 10⁻² to 5.64 x 10⁻⁷ | sae.org |

Research in Dye and Pigment Chemistry

Aniline derivatives are fundamental precursors in the synthesis of azo dyes and pigments. roadmaptozero.com this compound, along with its isomers, serves as a valuable intermediate in this field. chemimpex.comgoogle.com Azo dyes, which constitute the largest group of colorants used in industry, are produced through a process called diazotization, where an aromatic amine is converted into a diazonium salt, which is then coupled with another aromatic compound. roadmaptozero.comorientjchem.org

For example, 3-chloroaniline (B41212) is used as a starting material for azo dyes and is a component in the synthesis of Mordant Orange 4. atamanchemicals.com Disazo disperse dyes have been synthesized from 2-methoxy-5-nitroaniline (B165355) and 3-chloroaniline, which are then applied to polymer fibers like polyester (B1180765) and nylon 66. orientjchem.org The resulting dyes exhibit good color yield and fastness properties. orientjchem.org Similarly, 4-chloro-2,5-dimethoxyaniline (B1194742) is explicitly mentioned as a valuable intermediate for preparing dyes and pigments. google.com The specific structure of the aniline derivative influences the color and properties of the final dye.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-4-chloroanisole |

| 2-chloro-6-nitrotoluene |

| 2-Chloroaniline |

| 2-chlorophenol |

| 2,6-dichloroaniline |

| 3,5-dichloroaniline (3,5-DCA) |

| 3-Chloro-2-methylaniline |

| 3-Chloro-4-methoxyaniline |

| 3-chloroaniline |

| 4-chloro-2,5-dimethoxyaniline |

| 4-chloroaniline |

| Aniline |

| Azobenzene |

| Benzidine |

| Catechol |

| Chlorbromuron |

| Chloroacetyl chloride |

| Chlorpropham |

| cis,cis-muconic acid |

| Dodecylbenzene sulfonic acid (DBSA) |

| Ferric oxide (Fe₂O₃) |

| Hydrogen peroxide |

| Iprodione |

| Methyl chloroacetate |

| Mordant Orange 4 |

| p-benzoquinone |

| Poly(2-chloroaniline–co-2-methoxyaniline) |

| Poly(aniline-co-m-chloroaniline) |

| Quinclorac |

| Sodium acrylate |

| Sodium Bromide |

| Titanium dioxide (TiO₂) |

Synthetic Methodologies for Azo Dyes Incorporating this compound

The synthesis of azo dyes is a well-established process in organic chemistry, primarily involving a two-step reaction: diazotization followed by a coupling reaction. nih.gov While specific research detailing the synthesis of mono-azo dyes directly from this compound is not extensively documented in the reviewed literature, the general methodology can be applied. A similar compound, 3-chloroaniline, has been utilized in the synthesis of dis-azo disperse dyes, providing a relevant procedural framework. orientjchem.org

The foundational step in creating an azo dye is the conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt. This process, known as diazotization, is typically carried out in a cold acidic solution to ensure the stability of the resulting diazonium salt. nih.gov

A general procedure for the diazotization of an aromatic amine involves the following steps:

Dissolving the amine in a mineral acid, such as hydrochloric acid or sulfuric acid.

Cooling the solution to a temperature between 0 and 5°C in an ice bath.

Slowly adding a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature. The nitrous acid generated in situ reacts with the amine to form the diazonium salt.

Once the diazonium salt of this compound is prepared, it is immediately used in the subsequent coupling reaction with a suitable coupling agent. The choice of the coupling agent is crucial as it significantly influences the color of the final dye. Common coupling components include phenols, naphthols, and aromatic amines. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.

In a study involving the synthesis of dis-azo dyes, a diazonium salt solution derived from 2-Methoxy-5-nitroaniline was coupled with 3-chloroaniline. orientjchem.org The reaction was conducted in an acidic medium (acetic acid) with vigorous stirring for an extended period to ensure the completion of the coupling. orientjchem.org A similar approach could be employed for coupling the diazonium salt of this compound with various coupling partners to generate a range of mono-azo dyes.

The synthesis of a series of dis-azo disperse dyes derived from 2-Methoxy-5-nitroaniline and 3-chloroaniline involved an initial diazotization and coupling to form an intermediate, which was then further diazotized and coupled with different components. orientjchem.org This highlights the versatility of the chloro- and methoxy-substituted aniline structures in forming stable azo linkages.

| Step | Description | Key Reagents | Temperature |

| Diazotization | Conversion of the primary aromatic amine to a diazonium salt. | Sodium nitrite, Hydrochloric acid/Sulfuric acid | 0-5°C |

| Coupling | Reaction of the diazonium salt with a coupling component. | Phenols, Naphthols, Aromatic amines | Maintained at low temperatures, then stirred for several hours. |

Investigations into Colorimetric Properties and Applications in Textile Research

The colorimetric properties of azo dyes are of paramount importance as they determine their suitability for various applications, particularly in the textile industry. These properties are intrinsically linked to the chemical structure of the dye molecule, including the nature of the aromatic rings and the substituents they carry. The presence of electron-donating groups (auxochromes) like the methoxy group (-OCH₃) and electron-withdrawing groups like the chloro group (-Cl) on the aniline ring can significantly influence the absorption spectrum of the resulting dye.

In a study on dis-azo dyes derived from 2-Methoxy-5-nitroaniline and 3-chloroaniline, the synthesized dyes exhibited a range of colors from yellow to brown. orientjchem.org The absorption maxima (λmax) of these dyes in the visible spectrum varied from 467 to 620 nm, indicating a broad color palette achievable with these structural motifs. orientjchem.org The molar extinction coefficients (log ε) were also high, signifying strong color intensity. orientjchem.org

The application of these dyes to polyester and nylon 66 fabrics demonstrated their potential as disperse dyes. orientjchem.org Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester. The dyeing process typically involves high temperatures (around 130°C) to facilitate the diffusion of the dye into the fiber matrix. orientjchem.org

The fastness properties of the dyed fabrics are critical for their commercial viability. These properties measure the resistance of the color to various external factors such as washing, rubbing (crocking), and light exposure. The dis-azo dyes based on 3-chloroaniline showed good to excellent fastness properties on both polyester and nylon fabrics. orientjchem.org

Table of Fastness Properties of Dis-azo Dyes on Polyester and Nylon 66 Fabrics orientjchem.org

| Dye Sample | Washing Fastness (Polyester) | Rubbing Fastness (Dry, Polyester) | Rubbing Fastness (Wet, Polyester) | Light Fastness (Polyester) | Washing Fastness (Nylon 66) | Rubbing Fastness (Dry, Nylon 66) | Rubbing Fastness (Wet, Nylon 66) | Light Fastness (Nylon 66) |

| Dye 5a | 4-5 | 4 | 4 | 6 | 4 | 4 | 4 | 5 |

| Dye 5b | 5 | 4-5 | 4 | 6 | 4-5 | 4 | 4 | 6 |

| Dye 5c | 4 | 4 | 3-4 | 5 | 4 | 4 | 3-4 | 5 |

| Dye 5d | 4-5 | 4-5 | 4 | 6 | 4 | 4 | 4 | 5-6 |

| Dye 5e | 4 | 4 | 4 | 4-5 | 3-4 | 3-4 | 3 | 4 |

| Dye 5f | 5 | 5 | 4-5 | 6 | 4-5 | 4-5 | 4 | 6 |

Fastness ratings are on a scale of 1 to 5 for washing and rubbing (5 being excellent) and 1 to 8 for light fastness (8 being excellent).

The good light fastness observed in these dyes was attributed to the presence of the nitro and methoxy groups in the dye molecule. orientjchem.org It can be inferred that azo dyes synthesized from this compound would likely exhibit similar good fastness properties, making them promising candidates for textile applications. The combination of the chloro and methoxy substituents would influence the electronic distribution within the dye molecule, which in turn affects its photostability and affinity for textile fibers. Further research specifically focused on azo dyes derived from this compound would be necessary to fully elucidate their specific colorimetric and fastness characteristics.

Advanced Analytical Methodologies for 3 Chloro 5 Methoxyaniline Research

Chromatographic Techniques for Separation, Analysis, and Purification

Chromatographic techniques are fundamental in the study of 3-chloro-5-methoxyaniline, enabling its separation from complex mixtures, quantitative analysis, and purification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly powerful tools for these purposes, offering high resolution and sensitivity for the analysis of aniline (B41778) derivatives. researchgate.netresearchgate.net These methods are crucial for assessing purity, identifying impurities, and isolating the compound for further research.

The development of a robust HPLC method for this compound involves the systematic optimization of several parameters to achieve the desired separation. Key considerations include the choice of stationary phase (column), the composition of the mobile phase, flow rate, and detector settings. rsc.orgnih.gov For aniline homologs, C18 columns are commonly employed. sigmaaldrich.com

Method validation is a critical step to ensure that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. nih.gov Validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. nih.gov

Linearity: The production of results that are directly proportional to the concentration of the analyte in the sample. nih.gov

Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

A simple and rapid reverse-phase HPLC (RP-HPLC) method is suitable for the determination of anilines. researchgate.net

Reverse phase HPLC is a primary technique for the analysis and purification of this compound. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. A specific RP-HPLC method for this compound utilizes a mobile phase containing acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This liquid chromatography method is scalable and can be employed for the isolation of impurities in preparative separation, making it suitable for obtaining high-purity samples of the compound. sielc.com

The table below outlines a typical set of conditions for the RP-HPLC analysis of this compound and related compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Special reverse-phase with low silanol (B1196071) activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application | Purity assessment, isolation of impurities, preparative separation | sielc.com |

| Detector | UV (e.g., 254 nm for aniline homologs) | sigmaaldrich.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering dramatic improvements in speed, resolution, and sensitivity. ptfarm.plresearchgate.net This technique utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without sacrificing efficiency. ptfarm.pl UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) than conventional HPLC systems. ptfarm.plspectralabsci.com

For this compound, HPLC methods can be adapted for UPLC by using columns with smaller particle sizes (e.g., 3 µm or less), which facilitates faster analysis times. sielc.com The primary advantages of UPLC for high-throughput analysis in pharmaceutical and chemical research include reduced run times and lower solvent consumption, leading to increased sample throughput and laboratory productivity. spectralabsci.com This makes UPLC an ideal technique for screening libraries of compounds, analyzing reaction kinetics, and performing quality control. spectralabsci.com

| Parameter | Typical UPLC Characteristic | Advantage | Reference |

|---|---|---|---|

| Particle Size | < 2 µm | Increases efficiency and resolution | ptfarm.pl |

| Operating Pressure | Up to 15,000 psi (1000 bar) | Allows for higher flow rates with small particles | ptfarm.plspectralabsci.com |

| Analysis Speed | Significantly faster than HPLC | Higher sample throughput | |

| Solvent Consumption | Reduced compared to HPLC | Cost-effective and environmentally friendly |

Mass spectrometry is an indispensable tool for the structural elucidation of molecules and the analysis of trace quantities. currenta.demdpi.com When coupled with a chromatographic technique like HPLC or UPLC (LC-MS), it provides both separation and detailed structural information. For LC-MS analysis of this compound, it is necessary to use a mobile phase that is compatible with the mass spectrometer; for instance, phosphoric acid should be replaced with a volatile acid like formic acid. sielc.com

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confident assignment of its elemental composition. currenta.demdpi.com The presence of a chlorine atom in this compound is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in a distinctive M+2 peak in the mass spectrum with an intensity ratio of approximately 3:1 relative to the monoisotopic molecular ion peak (M). libretexts.org

Furthermore, tandem mass spectrometry (MS/MS) is used to gain deeper structural insights. currenta.de In this technique, the molecular ion is selected and fragmented, and the resulting fragment ions provide a "fingerprint" that can be used to piece together the molecule's structure. currenta.deacs.org This fragmentation analysis is crucial for identifying unknown compounds and confirming the structure of synthesized molecules like this compound. currenta.de

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes and Catalytic Systems for 3-Chloro-5-methoxyaniline

The development of efficient and sustainable methods for the synthesis of this compound and its derivatives is a key area of future research. Traditional synthetic routes for anilines often involve harsh reaction conditions and the use of stoichiometric reagents, leading to significant waste generation. Modern approaches are increasingly focused on catalytic systems that offer higher efficiency and selectivity while minimizing environmental impact.

Future investigations are likely to concentrate on the following areas:

Advanced Catalytic Hydrogenation: While the reduction of corresponding nitroaromatics is a common route to anilines, research is ongoing to develop more robust and recyclable catalysts. This includes the use of non-precious metal catalysts and novel support materials to enhance catalyst activity and longevity.

Biocatalysis: The use of enzymes, such as nitroreductases, offers a green alternative for the synthesis of anilines. These biocatalytic transformations can be performed in aqueous media under mild conditions, significantly reducing the environmental footprint of the synthesis.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields and safety. The application of flow chemistry to the synthesis of this compound could enable more efficient and scalable production.

| Synthetic Approach | Key Advantages |

| Advanced Catalytic Hydrogenation | High efficiency, potential for catalyst recycling |

| Biocatalysis | Environmentally friendly, mild reaction conditions |

| Flow Chemistry | Improved safety, scalability, and process control |

Integration of Computational Design and Artificial Intelligence in the Discovery of New Materials and Bioactive Compounds Derived from this compound

Computational tools and artificial intelligence (AI) are revolutionizing the process of drug discovery and materials science. By leveraging these technologies, researchers can accelerate the identification and optimization of novel compounds derived from this compound.

Key applications in this domain include:

Virtual Screening: Large virtual libraries of compounds derived from the this compound scaffold can be screened against biological targets to identify potential drug candidates. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

De Novo Design: Generative AI models can design novel molecules with desired physicochemical and biological properties. These models can be trained on existing datasets of bioactive compounds to generate new chemical entities based on the this compound core.

Predictive Modeling: Machine learning algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early identification of candidates with favorable pharmacokinetic profiles.

Investigation of Emerging Biological Activities and Therapeutic Applications beyond Current Scope

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of heterocyclic compounds and other complex molecules. The presence of chloro and methoxy (B1213986) substituents can significantly influence the biological activity of these derivatives. While the direct biological activities of this compound itself are not extensively documented, its utility as a synthetic intermediate suggests a broad potential for its derivatives in various therapeutic areas.

Future research in this area will likely focus on:

Synthesis of Novel Heterocycles: The amine functionality of this compound allows for its incorporation into various heterocyclic systems known to possess pharmacological activity, such as quinolines, quinoxalines, and azetidinones. The synthesis and biological evaluation of these new derivatives could lead to the discovery of compounds with novel mechanisms of action.

Anticancer and Antimicrobial Agents: Many chloro- and methoxy-substituted aromatic compounds have demonstrated potent anticancer and antimicrobial properties. mdpi.com Therefore, derivatives of this compound are promising candidates for the development of new therapeutics in these areas. For instance, some quinoline (B57606) derivatives have shown antimalarial efficacy. nih.gov

Enzyme Inhibition: The structural features of this compound derivatives may allow them to act as inhibitors of various enzymes implicated in disease. Computational docking studies can help identify potential enzyme targets for these compounds.

Development of Environmentally Benign Processes and Waste Minimization Strategies Related to this compound Synthesis and Application

The principles of green chemistry are becoming increasingly important in the chemical industry to reduce the environmental impact of chemical processes. The synthesis and application of this compound and its derivatives present several opportunities for the implementation of greener practices.

Key strategies for a more sustainable approach include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents.

Waste Valorization: Developing methods to convert byproducts and waste streams from the synthesis of this compound into valuable products.

Lifecycle Assessment: Conducting a comprehensive analysis of the environmental impact of this compound and its derivatives, from synthesis to disposal, to identify areas for improvement.

| Green Chemistry Principle | Application in this compound Context |

| Atom Economy | Optimization of reaction pathways to reduce byproducts. |

| Greener Solvents | Utilization of aqueous media in biocatalytic synthesis. |

| Waste Valorization | Conversion of synthetic byproducts into other useful chemicals. |

| Lifecycle Assessment | Cradle-to-grave analysis of environmental footprint. |

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for 3-Chloro-5-methoxyaniline to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers with desiccants to prevent moisture absorption. Suppliers specify purity levels >97.0% (HPLC), requiring strict adherence to cold-chain protocols during transportation and lab use .

Q. How can researchers verify the purity of this compound prior to experimental use?

- Methodological Answer : Employ HPLC with UV detection (254 nm) for quantitative purity analysis. Validate results using 1H/13C NMR to confirm absence of impurities (e.g., residual solvents or byproducts) and compare retention times with certified reference standards. Mass spectrometry (MS) ensures molecular ion ([M+H]⁺ at m/z 158) consistency .

Q. What synthetic applications does this compound have in organic chemistry?

- Methodological Answer : Serves as a precursor for Schiff base ligands (e.g., condensation with aldehydes to form imines for coordination chemistry) and heterocyclic compounds. Demonstrated utility in synthesizing enzyme inhibitors (e.g., cytokinin oxidase/dehydrogenase inhibitors) via nucleophilic substitution or coupling reactions .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in electrophilic substitution reactions?

- Methodological Answer : The methoxy group (–OCH₃) acts as an electron-donating para/ortho director, while the chloro (–Cl) group is an electron-withdrawing meta director. Computational modeling (e.g., DFT calculations) predicts regioselectivity in reactions like nitration or halogenation. Experimental validation involves competitive reaction studies monitored by LC-MS .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Use X-ray crystallography to unambiguously confirm molecular geometry (e.g., bond angles, dihedral distortions). For spectral ambiguities, employ 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations and distinguish between structural isomers .

Q. What strategies optimize the yield of Schiff base complexes derived from this compound?

- Methodological Answer : Conduct reactions under anhydrous conditions (e.g., molecular sieves) with a 1:1.2 molar ratio of aniline to aldehyde. Catalyze with glacial acetic acid (5 mol%) and monitor via FT-IR for C=N stretch (~1600 cm⁻¹). Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm stoichiometry via elemental analysis .

Q. How can researchers mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer : Protect the amine group via acetylation (e.g., acetic anhydride) before reactive steps. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts with bulky ligands (e.g., SPhos) to suppress dehalogenation. Monitor intermediates by TLC and isolate via flash chromatography .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via UHPLC-MS to track degradation products. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates .

Q. What protocols validate the biological activity of this compound-derived enzyme inhibitors?

- Methodological Answer : Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of cytokinin oxidase activity). Use IC₅₀ determination with dose-response curves (0.1–100 µM) and validate selectivity via counter-screening against related enzymes (e.g., peroxidases) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。